10-[(2-fluorophenyl)carbonyl]-11-(3-methoxy-4-propoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound with a unique structure that includes fluorobenzoyl, methoxy, and propoxyphenyl groups
Preparation Methods
The synthesis of 10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically involve the following steps:
Formation of the fluorobenzoyl intermediate: This step involves the reaction of a fluorobenzoyl chloride with an appropriate amine to form the fluorobenzoyl intermediate.
Formation of the methoxy-propoxyphenyl intermediate: This step involves the reaction of a methoxy-propoxyphenyl compound with an appropriate reagent to form the intermediate.
Coupling of intermediates: The final step involves the coupling of the fluorobenzoyl and methoxy-propoxyphenyl intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur in the presence of reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
10-(2-FLUOROBENZOYL)-11-(3-METHOXY-4-PROPOXYPHENYL)-3,3-DIMETHYL-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE can be compared with similar compounds, such as:
- 2-(3-METHOXY-4-PROPOXYPHENYL)-1H-IMIDAZO(4,5-B)PHENAZINE 5,10-DIOXIDE
- 3-Fluoro-4-methoxybenzoic acid
These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to differences in their chemical properties and applications.
Properties
Molecular Formula |
C32H33FN2O4 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
5-(2-fluorobenzoyl)-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H33FN2O4/c1-5-16-39-27-15-14-20(17-28(27)38-4)30-29-24(18-32(2,3)19-26(29)36)34-23-12-8-9-13-25(23)35(30)31(37)21-10-6-7-11-22(21)33/h6-15,17,30,34H,5,16,18-19H2,1-4H3 |
InChI Key |
QSDBGKLWCBBAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2C(=O)C5=CC=CC=C5F)OC |
Origin of Product |
United States |
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